molecular formula C16H15Cl2N3O B11301224 5-{[(2,4-dichlorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{[(2,4-dichlorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11301224
M. Wt: 336.2 g/mol
InChI Key: OEXKBSRTDPAENE-UHFFFAOYSA-N
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Description

5-{[(2,4-dichlorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole class This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a 2,4-dichlorophenyl group and a dimethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,4-dichlorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common method includes the reaction of 2,4-dichloroaniline with formaldehyde and dimethylamine to form the intermediate compound. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-{[(2,4-dichlorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced amines, and various substituted benzimidazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-{[(2,4-dichlorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2H-Benzimidazol-2-one: A simpler benzimidazole derivative with similar core structure but lacking the 2,4-dichlorophenyl and dimethylamino groups.

    5-amino-1,3-dimethyl-1,3-dihydro-benzimidazol-2-one: Another benzimidazole derivative with an amino group instead of the 2,4-dichlorophenyl group.

Uniqueness

The presence of the 2,4-dichlorophenyl group and the dimethylamino moiety in 5-{[(2,4-dichlorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one imparts unique chemical and biological properties. These substitutions enhance its potential as a therapeutic agent and its reactivity in various chemical reactions, distinguishing it from other benzimidazole derivatives.

Properties

Molecular Formula

C16H15Cl2N3O

Molecular Weight

336.2 g/mol

IUPAC Name

5-[(2,4-dichloroanilino)methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C16H15Cl2N3O/c1-20-14-6-3-10(7-15(14)21(2)16(20)22)9-19-13-5-4-11(17)8-12(13)18/h3-8,19H,9H2,1-2H3

InChI Key

OEXKBSRTDPAENE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNC3=C(C=C(C=C3)Cl)Cl)N(C1=O)C

Origin of Product

United States

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